molecular formula C13H22N4O B2944928 3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 2101200-81-9

3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B2944928
CAS No.: 2101200-81-9
M. Wt: 250.346
InChI Key: IJLSIEAYCWNRNY-UHFFFAOYSA-N
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Description

3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the azepane-1-carbonyl group: This step may involve the acylation of the pyrazole ring using azepane-1-carbonyl chloride in the presence of a base such as triethylamine.

    Addition of the isopropyl group: The isopropyl group can be introduced via alkylation using isopropyl halide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the isopropyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring or isopropyl group.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Substituted derivatives at the carbonyl carbon.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(azepane-1-carbonyl)-1H-pyrazol-4-amine: Lacks the isopropyl group but shares the core structure.

    1-(propan-2-yl)-1H-pyrazol-4-amine: Lacks the azepane-1-carbonyl group but has the isopropyl group.

    3-(azepane-1-carbonyl)-1H-pyrazol-4-amine derivatives: Various derivatives with different substituents on the pyrazole ring.

Uniqueness

3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the presence of both the azepane-1-carbonyl and isopropyl groups, which may confer specific biological activities and chemical properties that are distinct from its analogs.

Properties

IUPAC Name

(4-amino-1-propan-2-ylpyrazol-3-yl)-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-10(2)17-9-11(14)12(15-17)13(18)16-7-5-3-4-6-8-16/h9-10H,3-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLSIEAYCWNRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)N2CCCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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